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molecular formula C11H11NO3 B047874 methyl 6-methoxy-1H-indole-2-carboxylate CAS No. 98081-83-5

methyl 6-methoxy-1H-indole-2-carboxylate

Cat. No. B047874
M. Wt: 205.21 g/mol
InChI Key: OPUUCOLVBDQWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566736B2

Procedure details

A suspension of 4 g (19.49 mmol) of methyl 6-methoxy-2-indolecarboxylate in 60 ml of 28% aqueous ammonia is heated at 50° C. for 14 h in an autoclave. After filtration of the mixture over sintered glass, the white solid obtained is washed with water and dried, and is then added to a hot mixture of ethyl acetate/cyclohexane (100 ml/10 ml). The medium is cooled in a water/ice bath and filtered over sintered glass, to give 1.05 g of 6-methoxy-1H-indole-2-carboxamide in the form of a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8]([C:12]([O:14]C)=O)[NH:9]2)=[CH:5][CH:4]=1.[NH3:16]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8]([C:12]([NH2:16])=[O:14])[NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C2C=C(NC2=C1)C(=O)OC
Name
Quantity
60 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the mixture over sintered glass
CUSTOM
Type
CUSTOM
Details
the white solid obtained
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
is then added to a hot mixture of ethyl acetate/cyclohexane (100 ml/10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The medium is cooled in a water/ice bath
FILTRATION
Type
FILTRATION
Details
filtered over sintered glass

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=C(NC2=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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